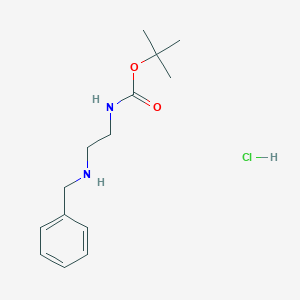

Boc-Eda-Bzl HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride” is a chemical compound with the linear formula C14H22N2O2 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . The compound is a low-melting solid or semi-solid or liquid .

Synthesis Analysis

The synthesis of “tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride” involves the reaction of tert-butyl 2-aminoethylcarbamate with benzaldehyde in the presence of molecular sieve 3 Å . The reaction mixture is stirred at ambient temperature overnight, then cooled to approximately -10°C and treated with NaBH4 .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-9-15-11-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3,(H,16,17) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride” are not detailed in the search results, the compound’s synthesis involves a reaction with benzaldehyde, indicating its potential reactivity .Physical and Chemical Properties Analysis

This compound has a molecular weight of 250.34 . It has a boiling point of 376.2°C at 760 mmHg . The compound is a low-melting solid or semi-solid or liquid . It has a flash point of 181.3°C .Aplicaciones Científicas De Investigación

Síntesis de Péptidos en Fase Sólida (SPPS)

Boc-Eda-Bzl HCl se utiliza en la Síntesis de Péptidos en Fase Sólida (SPPS), un método utilizado para la síntesis eficiente de péptidos . En SPPS, la cadena peptídica se ensambla desde el extremo C-terminal hasta el N-terminal en ciclos iterativos de acoplamiento (formación de enlaces amida) y desprotección (eliminación de la protección de la N α -amina) utilizando estrategias de protección ortogonales para el grupo N α -amino y las cadenas laterales reactivas . Los protocolos SPPS Boc/Bzl han sido ampliamente adoptados por la comunidad investigadora .

Protección BOC de Aminas

this compound se utiliza en la protección BOC de aminas, un proceso que es importante en las aplicaciones sintéticas de moléculas biológicamente activas . Los compuestos de carbamato o BOC-amina que contienen nitrógeno se encuentran con frecuencia en las moléculas farmacéuticas y biológicamente activas en la síntesis orgánica .

Química Verde

La protección BOC de aminas usando this compound se puede llevar a cabo en una ruta verde y ecológica, que es parte del área de crecimiento avanzado reconocida como química verde o tecnología sostenible . Este proceso no requiere ninguna extinción con agua, separación de disolventes ni pasos de purificación, como la recristalización y la cromatografía en columna .

Medio sin Catalizador ni Disolvente

La protección BOC de aminas usando this compound se puede llevar a cabo en un medio sin catalizador ni disolvente . Este es un aspecto importante ya que elimina el uso de disolventes y catalizadores, mejorando así la química verde .

Síntesis Farmacéutica

this compound se utiliza en la síntesis de productos farmacéuticos, particularmente aquellos que contienen compuestos de carbamato o BOC-amina que contienen nitrógeno<a aria-label="2: 5

Safety and Hazards

Mecanismo De Acción

Boc-Eda-Bzl HCl, also known as tert-butyl N-[2-(benzylamino)ethyl]carbamate;hydrochloride or tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride, is a compound with a wide range of applications, particularly in the field of peptide synthesis .

Target of Action

The primary target of this compound is the amino group in peptide chains. It acts as a protecting group, preventing unwanted reactions during peptide synthesis .

Mode of Action

this compound operates by attaching to the amino group of the peptide chain, forming a carbamate group . This protects the amino group from reacting during the peptide synthesis process. The Boc group is acid-labile, meaning it can be removed under acidic conditions .

Biochemical Pathways

The compound plays a crucial role in solid-phase peptide synthesis (SPPS), a method used for the efficient synthesis of peptides . In SPPS, the peptide chain is assembled from the C-terminus to the N-terminus in iterative cycles of coupling (amide bond formation) and deprotection (removal of N α -amine protection) using orthogonal protections strategies for N α -amino group and reactive side chains .

Pharmacokinetics

Its properties as a protecting group in peptide synthesis contribute to the overall efficiency and success of the synthesis process .

Result of Action

The use of this compound in peptide synthesis results in the successful assembly of peptide chains with the desired sequence .

Action Environment

The action of this compound is influenced by the acidity of the environment. The Boc group is sensitive to acidolysis and can be removed with neat trifluoroacetic acid (TFA), a strong acid . Therefore, the pH and the presence of strong acids in the environment can significantly impact the efficacy of this compound as a protecting group .

Análisis Bioquímico

Biochemical Properties

Boc-Eda-Bzl HCl plays a crucial role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. The compound interacts with various enzymes and proteins involved in these reactions. For instance, it is commonly used in solid-phase peptide synthesis (SPPS) to protect the amine groups of amino acids, preventing unwanted side reactions and ensuring the selective formation of peptide bonds . The nature of these interactions involves the formation of stable carbamate bonds, which can be selectively cleaved under specific conditions, allowing for the controlled release of the protected amine groups.

Cellular Effects

This compound influences various cellular processes, particularly in the context of peptide synthesis and modification. The compound’s ability to protect amine groups allows for the precise modification of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can be designed to interact with specific cell surface receptors, modulating signaling pathways and influencing cellular responses . Additionally, the compound’s role in protecting amine groups ensures the stability and integrity of synthesized peptides, which can be crucial for their biological activity.

Molecular Mechanism

The molecular mechanism of this compound involves the formation of stable carbamate bonds with amine groups. This interaction prevents the amine groups from participating in unwanted side reactions during peptide synthesis. The compound’s protecting group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), which cleaves the carbamate bond and releases the free amine group . This selective cleavage is essential for the controlled synthesis of peptides and the precise modification of amino acids.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, particularly in terms of stability and degradation. The compound is generally stable under standard storage conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to moisture . Over time, this compound may undergo hydrolysis, leading to the degradation of the protecting group and the release of the free amine group. Long-term studies have shown that the compound’s stability can be maintained by storing it in a dry, cool environment and protecting it from light and moisture.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower dosages, the compound is generally well-tolerated and does not exhibit significant toxic effects . At higher dosages, this compound may cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to increased adverse effects. It is essential to carefully control the dosage of this compound in animal studies to avoid potential toxic effects and ensure accurate results.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and modification. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can interact with enzymes responsible for the synthesis and degradation of peptides, modulating their activity and affecting the overall metabolic balance. Additionally, the compound’s role in protecting amine groups can impact the stability and activity of synthesized peptides, influencing their metabolic fate.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . Once inside the cell, this compound can accumulate in specific regions, depending on its interactions with cellular components and its physicochemical properties. The compound’s distribution can influence its activity and effectiveness in biochemical applications, making it essential to understand its transport mechanisms and localization.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum or Golgi apparatus, where it can participate in peptide synthesis and modification. Understanding the subcellular localization of this compound is crucial for optimizing its use in biochemical research and ensuring its effectiveness in various applications.

Propiedades

IUPAC Name |

tert-butyl N-[2-(benzylamino)ethyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)16-10-9-15-11-12-7-5-4-6-8-12;/h4-8,15H,9-11H2,1-3H3,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSIYDULWOXMLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B111496.png)

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)